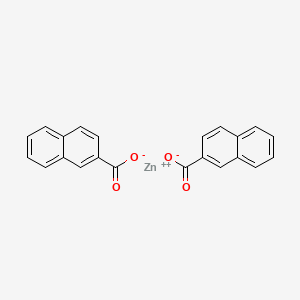

Zinc naphthenate

Cat. No. B8562873

Key on ui cas rn:

14642-70-7

M. Wt: 407.7 g/mol

InChI Key: DPQXAUXLLDWUMQ-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07091296B2

Procedure details

A mixture of 650 g of 4-hydroxybenzophenone (98% by weight, Avocado, Research Chemicals Ltd.), 750 ml of N-methylpyrrolidone (>99% by weight, BASF AG) and 60 g of zinc naphthenate (Nusa; zinc salts of naphthenic acids, zinc content 12% by weight) was charged with stirring to a 2.5 l autoclave and flushed with nitrogen. After it had been heated to 190° C., injection was carried out first with nitrogen to 2 bar and then with acetylene to 20 bar. During the reaction, further acetylene was supplied to replace that consumed by reaction, so as to maintain a constant pressure of 20 bar. After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature) and let down to atmospheric pressure. The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute). 310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added and the product was purified by a Sambay distillation at 1.2 mbar (absolute) and a bridge temperature of 163° C. This gave a total of 522 g of 4-vinyloxybenzophenone having a purity of from 96 to 99% by weight and a melting point of 58° C.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.CN1CC[CH2:19][C:18]1=O>C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Zn+2]>[CH:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)=[CH2:19] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

650 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(CCC1)=O

|

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to a 2.5 l autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, further acetylene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that consumed by reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so as to maintain a constant pressure of 20 bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a reaction time of 12 hours the batch was cooled to 20–25° C. (room temperature)

|

|

Duration

|

12 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent was distilled off under reduced pressure at a bridge temperature of from 70 to 80° C. with a pressure of 1 mbar (absolute)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

310 g of Pluriol® E 600 (polyethylene glycol, trademark of BASF AG) were then added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the product was purified by a Sambay distillation at 1.2 mbar (absolute)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a bridge temperature of 163° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 522 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |